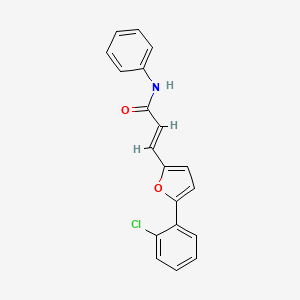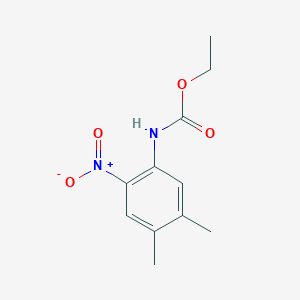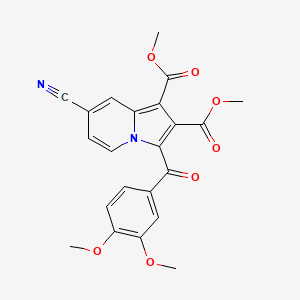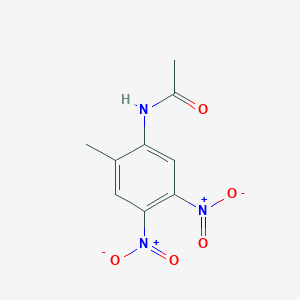![molecular formula C21H16O2 B15076180 (7-Methylbenzo[a]anthracen-5-yl) acetate CAS No. 60049-71-0](/img/structure/B15076180.png)
(7-Methylbenzo[a]anthracen-5-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methylbenzo[a]anthracen-5-yl) acetate: is a chemical compound with the molecular formula C20H16O2 It is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylbenzo[a]anthracen-5-yl) acetate typically involves the acetylation of 7-methylbenzo[a]anthracene. This can be achieved through the reaction of 7-methylbenzo[a]anthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions: (7-Methylbenzo[a]anthracen-5-yl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups.
科学研究应用
Chemistry: In chemistry, (7-Methylbenzo[a]anthracen-5-yl) acetate is used as a precursor for the synthesis of more complex organic molecules. Its aromatic structure makes it a valuable intermediate in the preparation of various derivatives.
Biology and Medicine: This compound is studied for its potential biological activity. Derivatives of benzo[a]anthracene have been investigated for their anticancer properties, and this compound may serve as a lead compound in drug development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of (7-Methylbenzo[a]anthracen-5-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, which is a mechanism of action for many anticancer agents.
相似化合物的比较
7,12-Dimethylbenz[a]anthracene: Another derivative of benzo[a]anthracene, known for its carcinogenic properties.
Benzo[a]pyrene: A well-known PAH with significant environmental and health impacts.
Chrysene: A PAH with a similar structure but different substitution patterns.
Uniqueness: (7-Methylbenzo[a]anthracen-5-yl) acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
60049-71-0 |
|---|---|
分子式 |
C21H16O2 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
(7-methylbenzo[a]anthracen-5-yl) acetate |
InChI |
InChI=1S/C21H16O2/c1-13-16-8-4-3-7-15(16)11-20-17-9-5-6-10-18(17)21(12-19(13)20)23-14(2)22/h3-12H,1-2H3 |
InChI 键 |
OTVQILAVNDJSHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


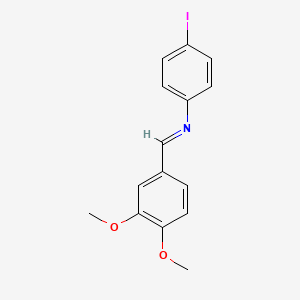

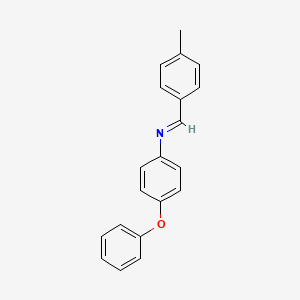

![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
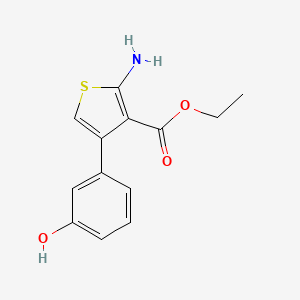
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

